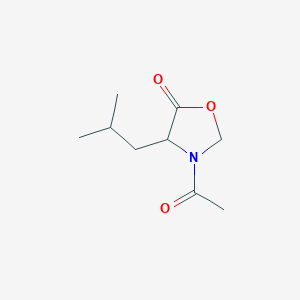

3-Acetyl-4-isobutyloxazolidin-5-one

Description

Properties

CAS No. |

150577-30-3 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

3-acetyl-4-(2-methylpropyl)-1,3-oxazolidin-5-one |

InChI |

InChI=1S/C9H15NO3/c1-6(2)4-8-9(12)13-5-10(8)7(3)11/h6,8H,4-5H2,1-3H3 |

InChI Key |

OHAMQMBQMVSFLZ-UHFFFAOYSA-N |

SMILES |

CC(C)CC1C(=O)OCN1C(=O)C |

Canonical SMILES |

CC(C)CC1C(=O)OCN1C(=O)C |

Synonyms |

5-Oxazolidinone, 3-acetyl-4-(2-methylpropyl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Isoxazolyl Benzimidazoles ()

- Synthesis : Isoxazolyl benzimidazoles are synthesized via cyclo-condensation of β-substituted isoxazolylamido acids with N-methyl o-phenylene diamine in polyphosphoric acid . This method may parallel the synthesis of 3-acetyl-4-isobutyloxazolidin-5-one, though substituent-specific conditions (e.g., acetyl vs. styryl groups) would alter reaction pathways.

- Functional Groups : Unlike this compound, these compounds feature fused isoxazole-benzimidazole systems, which enhance aromaticity and stability. This structural divergence likely results in distinct biological activities (e.g., antimicrobial vs. anti-inflammatory) .

5-Chloro-2-methyl-4-isothiazolin-3-one ()

- Structure: This isothiazolinone derivative contains a sulfur atom in the heterocyclic ring instead of oxygen, as in oxazolidinones. The chlorine and methyl substituents confer strong biocidal properties, making it a common preservative in industrial applications .

- Reactivity: The sulfur atom increases electrophilicity, enhancing reactivity toward nucleophiles compared to oxazolidinones. This property underpins its biocidal mechanism but may also reduce metabolic stability in pharmaceutical contexts .

Hypothetical Property Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.